molecular formula C11H14O3 B13540386 2-(2-Ethoxyphenyl)propanoic acid

2-(2-Ethoxyphenyl)propanoic acid

Cat. No.: B13540386
M. Wt: 194.23 g/mol
InChI Key: GLDCXBNBWBSNON-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)propanoic acid is an organic compound with the molecular formula C11H14O3. It is a derivative of propanoic acid, where the hydrogen atom at the second position is substituted by a 2-ethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyphenyl)propanoic acid typically involves the reaction of 2-ethoxybenzaldehyde with a suitable reagent to form the corresponding alcohol, which is then oxidized to the acid. One common method involves the use of Grignard reagents, where 2-ethoxybenzaldehyde reacts with a Grignard reagent to form the intermediate alcohol, which is subsequently oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

2-(2-Ethoxyphenyl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenyl)propanoic acid
  • 2-(2-Chlorophenyl)propanoic acid
  • 2-(2-Fluorophenyl)propanoic acid

Uniqueness

2-(2-Ethoxyphenyl)propanoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-(2-ethoxyphenyl)propanoic acid

InChI

InChI=1S/C11H14O3/c1-3-14-10-7-5-4-6-9(10)8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13)

InChI Key

GLDCXBNBWBSNON-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(C)C(=O)O

Origin of Product

United States

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